molecular formula C11H20O2 B14363688 3-Methylbut-2-en-1-yl 2-methylpentanoate CAS No. 94288-01-4

3-Methylbut-2-en-1-yl 2-methylpentanoate

Cat. No.: B14363688
CAS No.: 94288-01-4
M. Wt: 184.27 g/mol
InChI Key: RUIICDKHOPKMOJ-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-yl 2-methylpentanoate is an organic compound with the molecular formula C11H20O2. It is an ester formed from the reaction between 3-methylbut-2-en-1-ol and 2-methylpentanoic acid. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbut-2-en-1-yl 2-methylpentanoate typically involves the esterification reaction between 3-methylbut-2-en-1-ol and 2-methylpentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

3-Methylbut-2-en-1-yl 2-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methylbut-2-en-1-yl 2-methylpentanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its role in natural product biosynthesis and its interactions with biological systems.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-en-1-yl 2-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing the corresponding alcohol and acid. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbut-2-en-1-yl acetate: Another ester with a similar structure but different acid component.

    2-Methylbut-2-en-1-yl acetate: Similar ester with a different alcohol component.

    3-Methylbutyl 2-methylpentanoate: Similar ester with a different alcohol component.

Uniqueness

3-Methylbut-2-en-1-yl 2-methylpentanoate is unique due to its specific combination of 3-methylbut-2-en-1-ol and 2-methylpentanoic acid, which imparts distinct chemical and physical properties. Its pleasant fruity aroma makes it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

94288-01-4

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-methylbut-2-enyl 2-methylpentanoate

InChI

InChI=1S/C11H20O2/c1-5-6-10(4)11(12)13-8-7-9(2)3/h7,10H,5-6,8H2,1-4H3

InChI Key

RUIICDKHOPKMOJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)OCC=C(C)C

Origin of Product

United States

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